molecular formula C10H11ClO4 B13672046 Methyl 2-chloro-4,6-dimethoxybenzoate

Methyl 2-chloro-4,6-dimethoxybenzoate

Cat. No.: B13672046
M. Wt: 230.64 g/mol
InChI Key: ODYQOZZYLCBENL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4,6-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid and is characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4,6-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4,6-dimethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 2-amino-4,6-dimethoxybenzoate or 2-thio-4,6-dimethoxybenzoate.

    Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.

    Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-4,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,6-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-chloro-4,6-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2,4-dimethoxybenzoate: Lacks the chlorine atom, leading to different reactivity and applications.

    Methyl 2-chloro-4,5-dimethoxybenzoate: Similar structure but with different substitution pattern, affecting its chemical properties.

    Methyl 2,6-dimethoxybenzoate: Another isomer with distinct chemical behavior and uses.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 2-chloro-4,6-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO4/c1-13-6-4-7(11)9(10(12)15-3)8(5-6)14-2/h4-5H,1-3H3

InChI Key

ODYQOZZYLCBENL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)OC)OC

Origin of Product

United States

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